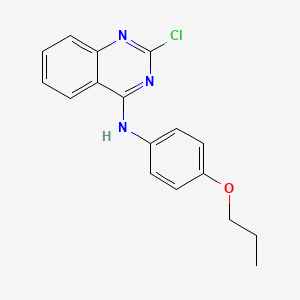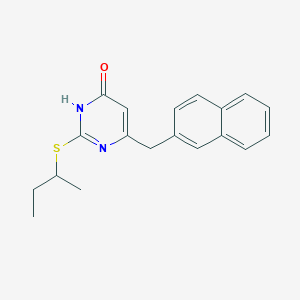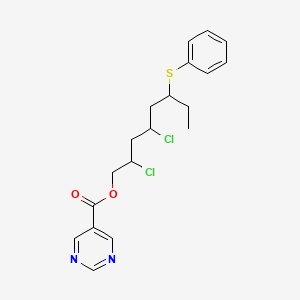![molecular formula C7H11ClO2 B12924039 4-[(Prop-2-en-1-yl)oxy]butanoyl chloride CAS No. 922724-77-4](/img/no-structure.png)
4-[(Prop-2-en-1-yl)oxy]butanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Prop-2-en-1-yl)oxy]butanoyl chloride is a chemical compound with the molecular formula C7H11ClO2 It is an acyl chloride derivative, characterized by the presence of a butanoyl chloride group attached to a prop-2-en-1-yloxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Prop-2-en-1-yl)oxy]butanoyl chloride typically involves the reaction of 4-hydroxybutanoic acid with thionyl chloride (SOCl2) in the presence of an appropriate solvent such as dichloromethane. The reaction proceeds via the formation of an intermediate acid chloride, which then reacts with prop-2-en-1-ol to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Catalyst: None required
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction control, higher yields, and enhanced safety. The process involves the same basic reaction but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Prop-2-en-1-yl)oxy]butanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 4-[(Prop-2-en-1-yl)oxy]butanoic acid and hydrochloric acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve mild temperatures (0-25°C) and solvents like dichloromethane or tetrahydrofuran (THF).
Hydrolysis: Requires water or aqueous base (e.g., NaOH) at room temperature.
Reduction: Uses reducing agents such as LiAlH4 in anhydrous ether at low temperatures (-10 to 0°C).
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
4-[(Prop-2-en-1-yl)oxy]butanoic acid: Formed from hydrolysis.
4-[(Prop-2-en-1-yl)oxy]butanol: Formed from reduction.
Aplicaciones Científicas De Investigación
4-[(Prop-2-en-1-yl)oxy]butanoyl chloride has various applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Chemical Probes: Employed in the development of chemical probes for biological studies.
Comparación Con Compuestos Similares
Similar Compounds
4-[(Prop-2-yn-1-yloxy)butanoyl chloride: Similar structure but with an alkyne group instead of an alkene.
4-[(Prop-2-en-1-yl)oxy]benzoyl chloride: Contains a benzoyl group instead of a butanoyl group.
4-[(Prop-2-en-1-yl)oxy]acetyl chloride: Contains an acetyl group instead of a butanoyl group.
Uniqueness
4-[(Prop-2-en-1-yl)oxy]butanoyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis.
Propiedades
| 922724-77-4 | |
Fórmula molecular |
C7H11ClO2 |
Peso molecular |
162.61 g/mol |
Nombre IUPAC |
4-prop-2-enoxybutanoyl chloride |
InChI |
InChI=1S/C7H11ClO2/c1-2-5-10-6-3-4-7(8)9/h2H,1,3-6H2 |
Clave InChI |
BLANYUYNHGLZIW-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCCCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


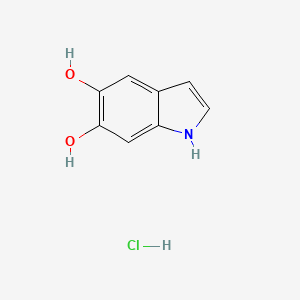
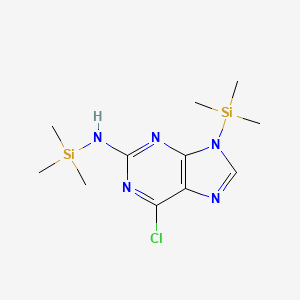
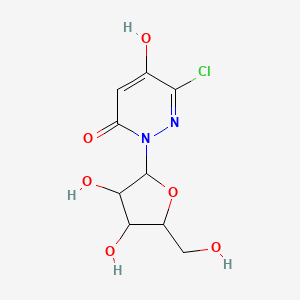
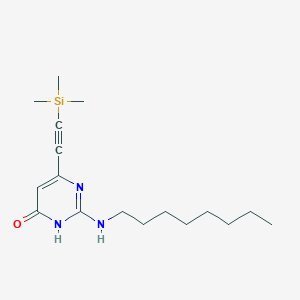
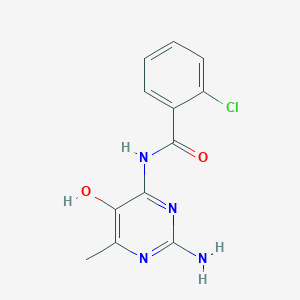
![9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924003.png)

